1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Overview
Description
1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a useful research compound. Its molecular formula is C23H24FN5 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.20157395 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multitarget Directed Ligands for Alzheimer's Disease
Research has identified 3-aryl-1-phenyl-1H-pyrazole derivatives, structurally related to the compound , as promising candidates in the treatment of Alzheimer's disease. These derivatives exhibit inhibitory properties against acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting their potential as multitarget directed ligands. The study revealed specific compounds within this class showing nanomolar or low micromolar range activities, indicating their significant therapeutic potential (Kumar et al., 2013).
Potential Antipsychotic Agents
Another line of research explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic-like profile in behavioral animal tests. Unlike traditional antipsychotic agents, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action. The study emphasized the synthesis and pharmacological evaluation of these compounds, highlighting their potential as antipsychotic agents without the side effects associated with dopamine receptor interaction (Wise et al., 1987).
Serotonin 5-HT1A Receptor-Biased Agonists
Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise in the treatment of depression. These compounds exhibited high affinity for the 5-HT1A receptor and significant selectivity over other receptors, demonstrating robust antidepressant-like activity in preliminary studies. This suggests their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Fluorinated Heterocyclic Compounds
The compound and its derivatives are also of interest in the synthesis of fluorinated heterocyclic compounds, which are valuable in various fields including materials science and pharmaceuticals. Research on 2-fluoroacrylic building blocks has led to the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing the versatility of fluorinated compounds in organic synthesis (Shi et al., 1996).
Properties
IUPAC Name |
N-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]-N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5/c1-17-6-4-9-22(10-17)29-16-20(15-27(2)13-18-12-25-28(3)14-18)23(26-29)19-7-5-8-21(24)11-19/h4-12,14,16H,13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCUFIUOLVVREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CN(C)CC4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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